molecular formula C15H11BrO2 B14466272 2-Propen-1-one, 1-(3-bromo-2-hydroxyphenyl)-3-phenyl- CAS No. 68560-81-6

2-Propen-1-one, 1-(3-bromo-2-hydroxyphenyl)-3-phenyl-

Cat. No.: B14466272
CAS No.: 68560-81-6
M. Wt: 303.15 g/mol
InChI Key: UARLTMMQWWUCHX-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-(3-bromo-2-hydroxyphenyl)-3-phenyl- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine atom and a hydroxyl group on one of the phenyl rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(3-bromo-2-hydroxyphenyl)-3-phenyl- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:

  • Large-scale reactors
  • Continuous flow systems to optimize reaction time and yield
  • Purification steps such as recrystallization or chromatography to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(3-bromo-2-hydroxyphenyl)-3-phenyl- can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The α,β-unsaturated carbonyl system can be reduced to a saturated system.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of a quinone derivative.

    Reduction: Formation of a saturated ketone or alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propen-1-one, 1-(3-bromo-2-hydroxyphenyl)-3-phenyl- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects due to its bioactive properties.

    Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(3-bromo-2-hydroxyphenyl)-3-phenyl- involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-one, 1-(2-hydroxyphenyl)-3-phenyl-: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-Propen-1-one, 1-(4-bromo-2-hydroxyphenyl)-3-phenyl-: The position of the bromine atom can influence the compound’s properties.

    2-Propen-1-one, 1-(3-chloro-2-hydroxyphenyl)-3-phenyl-: The presence of a chlorine atom instead of bromine can lead to different reactivity and effects.

Uniqueness

2-Propen-1-one, 1-(3-bromo-2-hydroxyphenyl)-3-phenyl- is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of both a bromine atom and a hydroxyl group on the phenyl ring can lead to distinct interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

68560-81-6

Molecular Formula

C15H11BrO2

Molecular Weight

303.15 g/mol

IUPAC Name

1-(3-bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C15H11BrO2/c16-13-8-4-7-12(15(13)18)14(17)10-9-11-5-2-1-3-6-11/h1-10,18H

InChI Key

UARLTMMQWWUCHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=C(C(=CC=C2)Br)O

Origin of Product

United States

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